Kanshone B
Overview
Description
Kanshone B is a nardosinone-type sesquiterpene isolated from the hexane fraction of the methanol extract of Nardostachys jatamansi, a plant belonging to the Valerianaceae family . This compound has garnered attention due to its potential anti-neuroinflammatory properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kanshone B is typically isolated from the hexane fraction of the methanol extract of Nardostachys jatamansi . The isolation process involves several steps, including extraction, fractionation, and purification. The structures of this compound and other related sesquiterpenes are primarily established through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) analysis .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Kanshone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced biological activity. These derivatives are often evaluated for their potential therapeutic applications .
Scientific Research Applications
Kanshone B has been extensively studied for its anti-neuroinflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 in lipopolysaccharide-induced BV2 microglial cells . These inhibitory effects are correlated with the downregulation of inducible nitric oxide synthase and cyclooxygenase-2 . Additionally, this compound attenuates the mRNA expression of pro-inflammatory cytokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α . These properties make this compound a promising candidate for the treatment of neuroinflammatory conditions .
Mechanism of Action
The mechanism of action of kanshone B involves the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways . By suppressing the activation of these pathways, this compound reduces the production of pro-inflammatory mediators and cytokines, thereby exerting its anti-neuroinflammatory effects . This mechanism highlights the potential of this compound in modulating inflammatory responses in the central nervous system .
Comparison with Similar Compounds
Kanshone B is one of several nardosinone-type sesquiterpenes isolated from Nardostachys jatamansi. Other similar compounds include nardosinone, isonardosinone, and kanshone E . While these compounds share structural similarities, this compound is unique in its specific anti-neuroinflammatory properties and its ability to inhibit both NF-κB and MAPK signaling pathways . This distinct mechanism of action sets this compound apart from other related sesquiterpenes and underscores its potential therapeutic applications .
Biological Activity
Kanshone B is a natural compound isolated from the plant Nardostachys chinensis, which belongs to the family Valerianaceae. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties. The following sections provide a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : C15H22O4
- CAS Number : 14021478
- Molecular Weight : 278.34 g/mol
This compound exhibits a complex structure that contributes to its biological activity. Its chemical properties allow it to interact with various biological systems.
1. Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, particularly in inhibiting nitric oxide (NO) production induced by lipopolysaccharides (LPS). This activity is crucial in managing inflammatory diseases.
2. Antioxidant Activity
The antioxidant properties of this compound have been explored through various assays. It has shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Assay Type | IC50 Value |
---|---|
DPPH Scavenging | 15 µg/mL |
ABTS Scavenging | 12 µg/mL |
These results indicate that this compound can effectively neutralize harmful free radicals, contributing to its potential therapeutic applications.
3. Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The compound exhibited selective toxicity, making it a potential candidate for cancer therapy.
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 25 | |
A-549 (Lung Cancer) | 30 | |
HeLa (Cervical Cancer) | 20 |
These findings suggest that this compound could be developed as a chemotherapeutic agent, particularly for specific types of cancer.
Case Study 1: Inhibition of Inflammatory Markers
A study investigated the effects of this compound on RAW264.7 macrophage cells, focusing on its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results showed a significant reduction in these markers when treated with this compound at concentrations of 10 µM.
Case Study 2: Anticancer Potential
Another study assessed the anticancer potential of this compound in vivo using a mouse model with induced tumors. The treatment group receiving this compound showed a decrease in tumor size compared to the control group, highlighting its efficacy as an anticancer agent.
Properties
IUPAC Name |
(3aR,7R,9R,9aR,9bS)-7-hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8-5-9(16)6-10-11(17)7-12-13(15(8,10)4)14(2,3)19-18-12/h6,8-9,12-13,16H,5,7H2,1-4H3/t8-,9-,12-,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLASPINFLLNESN-UVBAXCRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=C2C1(C3C(CC2=O)OOC3(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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